(R)-(3,4-Dihydro-2H-pyran-2-yl)methanamine
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Overview
Description
®-(3,4-Dihydro-2H-pyran-2-yl)methanamine is a chemical compound with the molecular formula C6H11NO and a molecular weight of 113.16 g/mol . It is a chiral amine, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image. This compound is often used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-(3,4-Dihydro-2H-pyran-2-yl)methanamine typically involves the reaction of 3,4-dihydro-2H-pyran with an amine source under specific conditions. One common method is the reductive amination of 3,4-dihydro-2H-pyran-2-carbaldehyde using a reducing agent such as sodium borohydride (NaBH4) in the presence of an amine . The reaction is usually carried out in a solvent like methanol or ethanol at room temperature.
Industrial Production Methods
In industrial settings, the production of ®-(3,4-Dihydro-2H-pyran-2-yl)methanamine may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient and consistent production of the compound by continuously feeding reactants into a reactor and collecting the product .
Chemical Reactions Analysis
Types of Reactions
®-(3,4-Dihydro-2H-pyran-2-yl)methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: It can be reduced to form more saturated amines.
Substitution: The amine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted amines .
Scientific Research Applications
®-(3,4-Dihydro-2H-pyran-2-yl)methanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-(3,4-Dihydro-2H-pyran-2-yl)methanamine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and ionic interactions with various biological molecules, influencing their activity. The compound may also participate in metabolic pathways, where it is converted into other bioactive molecules .
Comparison with Similar Compounds
Similar Compounds
(S)-(3,4-Dihydro-2H-pyran-2-yl)methanamine: The enantiomer of the compound, which has a different three-dimensional arrangement.
3,4-Dihydro-2H-pyran-2-carbaldehyde: A precursor used in the synthesis of ®-(3,4-Dihydro-2H-pyran-2-yl)methanamine.
2-Aminomethyl-tetrahydrofuran: A structurally similar compound with a different ring system.
Uniqueness
®-(3,4-Dihydro-2H-pyran-2-yl)methanamine is unique due to its specific chiral configuration, which can result in different biological activities compared to its enantiomer. This makes it valuable in asymmetric synthesis and chiral resolution studies .
Properties
Molecular Formula |
C6H11NO |
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Molecular Weight |
113.16 g/mol |
IUPAC Name |
[(2R)-3,4-dihydro-2H-pyran-2-yl]methanamine |
InChI |
InChI=1S/C6H11NO/c7-5-6-3-1-2-4-8-6/h2,4,6H,1,3,5,7H2/t6-/m1/s1 |
InChI Key |
VNMHHVDXXHZGDU-ZCFIWIBFSA-N |
Isomeric SMILES |
C1C[C@@H](OC=C1)CN |
Canonical SMILES |
C1CC(OC=C1)CN |
Origin of Product |
United States |
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